Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1243461-51-9
VCID: VC3413144
InChI: InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
SMILES: C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4
Molecular Formula: C20H21BrN2O2
Molecular Weight: 401.3 g/mol

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS No.: 1243461-51-9

Cat. No.: VC3413144

Molecular Formula: C20H21BrN2O2

Molecular Weight: 401.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate - 1243461-51-9

Specification

CAS No. 1243461-51-9
Molecular Formula C20H21BrN2O2
Molecular Weight 401.3 g/mol
IUPAC Name benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2
Standard InChI Key KZKLFTYTLKBZLX-UHFFFAOYSA-N
SMILES C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4
Canonical SMILES C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4

Introduction

Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which combines an indoline and piperidine ring system with a bromine atom and a benzyl ester group. The compound is notable for its potential applications in pharmacological research due to its structural features that allow for diverse interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves several key steps, although specific detailed synthesis protocols are not widely documented in the available literature. The presence of the carboxylate group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activities
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylateSpirocyclic indoline and piperidine rings with a bromine atom and benzyl ester group.Antimicrobial, antitumor, antidiabetic, anticonvulsant, and antiviral activities .
Benzyl 5-bromospiro[indole-3,4'-piperidine]-1'-carboxylateSimilar spirocyclic structure with a bromine atom and benzyl ester group.Potential applications in drug development due to its structural features.
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylateUnique spirocyclic structure with potential for diverse biological interactions.Limited specific data; potential for various biological activities based on structural similarities .

Research Findings and Future Directions

While detailed research findings specific to Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate are scarce, its structural similarity to other spiroindoline derivatives suggests potential biological activities. Further studies are necessary to explore its interactions with biological targets and to assess its efficacy in various therapeutic applications.

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